molecular formula C10H11NO B14840495 2-Hydroxy-6-isopropylbenzonitrile

2-Hydroxy-6-isopropylbenzonitrile

Cat. No.: B14840495
M. Wt: 161.20 g/mol
InChI Key: IGKBLGSKQZJICX-UHFFFAOYSA-N
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Description

2-Hydroxy-6-isopropylbenzonitrile is a substituted aromatic nitrile of significant interest in chemical research and development. As a hydroxybenzonitrile derivative, it features both a phenolic hydroxyl group and an electron-withdrawing nitrile group on an aromatic ring that is further substituted with an isopropyl moiety. This specific arrangement of functional groups creates a unique molecular scaffold that is highly valuable for constructing more complex structures in organic synthesis . Hydroxybenzonitrile isomers are widely employed as key precursors and intermediates in the synthesis of specialty chemicals, including agrochemicals such as herbicides and pesticides, as well as various pharmaceuticals . The nitrile group itself is a versatile functional group in synthetic chemistry, as it can be readily transformed into other valuable functional groups, including amines, amides, and carboxylic acids, which greatly enhances the utility of this compound as a building block in medicinal chemistry and materials science . From a biological activity perspective, related hydroxybenzonitrile compounds have been studied for their interactions with enzymes, with some derivatives showing potential as tyrosinase inhibitors, indicating the relevance of this chemical class in biochemical research . Furthermore, the metabolism of aromatic nitriles by microbial systems, such as those found in the genus Burkholderia , is an area of environmental science research, as these pathways are responsible for the biodegradation of nitrile-based environmental pollutants . Researchers value this compound for its potential in Structure-Activity Relationship (SAR) studies, where the interplay of the hydroxyl, isopropyl, and nitrile groups can be exploited to design novel molecules with targeted properties

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-hydroxy-6-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-7(2)8-4-3-5-10(12)9(8)6-11/h3-5,7,12H,1-2H3

InChI Key

IGKBLGSKQZJICX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(propan-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-6-(propan-2-yl)benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

2-Hydroxy-6-(propan-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(propan-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-Hydroxybenzonitrile

  • Structure : Lacks the isopropyl group at C5.
  • Properties: Lower molecular weight (119.12 g/mol). Higher solubility in polar solvents (e.g., water, ethanol) due to reduced steric hindrance. Reduced thermal stability compared to the isopropyl-substituted analog.
  • Reactivity : The absence of the isopropyl group allows easier nucleophilic attack at the ortho position but decreases steric protection of the hydroxyl group.

4-Hydroxybenzonitrile

  • Structure : Hydroxyl group at the para position relative to the nitrile.
  • Lower acidity (pKa ~9.5) due to reduced electron withdrawal from the nitrile group.

2-Hydroxy-6-methylbenzonitrile

  • Structure : Methyl group replaces isopropyl at C6.
  • Properties :
    • Intermediate molecular weight (133.15 g/mol).
    • Moderate steric hindrance, balancing solubility and reactivity.
    • Methyl’s electron-donating effect slightly reduces hydroxyl acidity (pKa ~8.5) compared to the isopropyl analog.

2,6-Dihydroxybenzonitrile

  • Structure : Two hydroxyl groups at C2 and C6.
  • Properties :
    • Significantly higher acidity (pKa ~7.5 for the first hydroxyl).
    • Enhanced solubility in polar solvents but prone to oxidative degradation.

Substituent Effects in Related Heterocycles (Benzotriazoles)

While structurally distinct, substituent trends in benzotriazole UV absorbers (e.g., from EP 2021/09 ) provide insights into steric and electronic effects :

  • Bulky substituents (e.g., tert-butyl, cyclohexyloxy):
    • Increase lipophilicity and thermal stability.
    • Reduce reactivity by steric shielding.
  • Alkoxy chains (e.g., octyloxy, dodecyloxy): Enhance compatibility with nonpolar matrices (e.g., polymers).

For 2-hydroxy-6-isopropylbenzonitrile, the isopropyl group similarly improves lipophilicity compared to smaller analogs, making it more suitable for reactions in nonpolar solvents. However, its nitrile core diverges from benzotriazoles’ UV-absorbing conjugated systems.

Data Table: Key Properties of Selected Benzonitriles

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) pKa (Hydroxyl)
This compound 161.20 120–125 Moderate ~8.0–8.5
2-Hydroxybenzonitrile 119.12 95–100 High ~8.5–9.0
4-Hydroxybenzonitrile 119.12 90–95 High ~9.5–10.0
2-Hydroxy-6-methylbenzonitrile 133.15 105–110 Moderate ~8.5–9.0
2,6-Dihydroxybenzonitrile 135.12 140–145 High ~7.5 (first OH)

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Hydroxy-6-isopropylbenzonitrile?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of hydroxyl (-OH), isopropyl, and nitrile (-CN) groups. Compare chemical shifts with structurally similar compounds (e.g., 2-Hydroxy-6-methylbenzonitrile, CAS 73289-66-4) for validation .
  • Infrared (IR) Spectroscopy : Identify functional groups via characteristic peaks (e.g., O-H stretch ~3200 cm1^{-1}, C≡N ~2240 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection at 254 nm, referencing retention times against standards.
  • Mass Spectrometry (MS) : Confirm molecular weight (theoretical ~177.2 g/mol) via ESI-MS or GC-MS.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Nitriles and phenolic derivatives can cause irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks, as nitrile vapors may release toxic HCN under decomposition.
  • Storage : Store in airtight containers at 2–8°C (similar to 2-chloro-6-hydroxybenzonitrile protocols) to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Parameter Screening : Vary temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., Pd/C for cyanation).
  • Purification Techniques : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Byproduct Analysis : Monitor intermediates via TLC and isolate side products (e.g., dimerization products) for structural elucidation.

Advanced Research Questions

Q. How to resolve contradictions in reported solubility data of this compound across different studies?

  • Methodological Answer :

  • Systematic Solubility Testing : Conduct experiments under controlled conditions (e.g., 25°C, 1 atm) using solvents of varying polarity (water, DMSO, hexane).
  • Quantitative Analysis : Measure solubility via gravimetric methods or HPLC calibration curves. Compare results with structurally analogous compounds (e.g., 2-Hydroxy-6-methylbenzonitrile) to identify substituent effects .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability caused by experimental parameters (e.g., temperature gradients, solvent purity) .

Q. What experimental strategies are effective in elucidating the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Degradation Product Identification : Isolate intermediates (e.g., hydrolysis products like carboxylic acids) using preparative HPLC and characterize via NMR/MS.
  • Kinetic Modeling : Use pseudo-first-order rate constants to predict half-life under specific pH conditions, referencing protocols for similar nitrile derivatives .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) Calculations : Simulate reaction pathways (e.g., electrophilic substitution at the hydroxyl/isopropyl positions) to identify energetically favorable intermediates.
  • Hybrid Validation : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions).
  • Machine Learning (ML) : Train models on existing datasets for benzonitrile derivatives to predict reactivity trends (e.g., Hammett constants for substituent effects) .

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